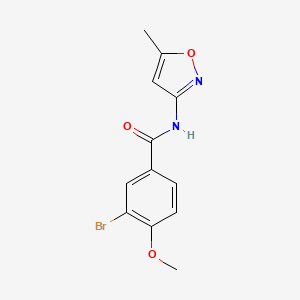
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a bromo group at the 3-position, a methoxy group at the 4-position, and an N-(5-methylisoxazol-3-yl) moiety. The presence of the isoxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, adds to the compound’s chemical complexity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, reagents, and catalysts would be crucial in developing an efficient and sustainable production method.
化学反应分析
Types of Reactions
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential biological activities, such as anti-inflammatory or anticancer properties, are of interest for drug discovery and development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and benzamide core can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Shares the bromo and methoxy substituents but lacks the isoxazole ring.
3-Bromo-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide moiety.
3-Amino-5-methylisoxazole: Contains the isoxazole ring but differs in the substituents and overall structure.
Uniqueness
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide is unique due to the combination of its benzamide core, bromo and methoxy substituents, and the presence of the isoxazole ring. This unique structure contributes to its diverse chemical reactivity and potential for various scientific applications.
属性
分子式 |
C12H11BrN2O3 |
|---|---|
分子量 |
311.13 g/mol |
IUPAC 名称 |
3-bromo-4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C12H11BrN2O3/c1-7-5-11(15-18-7)14-12(16)8-3-4-10(17-2)9(13)6-8/h3-6H,1-2H3,(H,14,15,16) |
InChI 键 |
JVJLJFZZYIIDMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


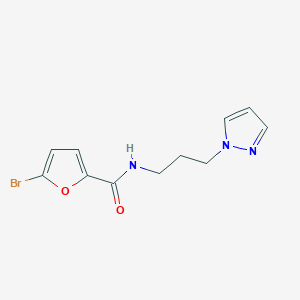
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14910233.png)

![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)
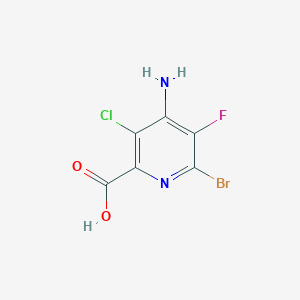




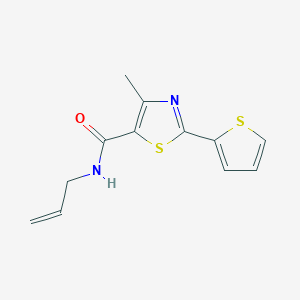

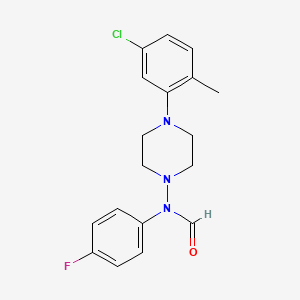
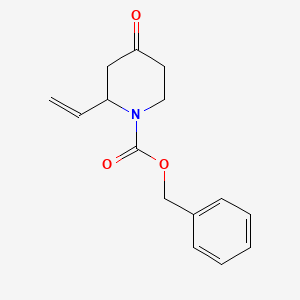
![(1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14910313.png)
